N-[3-(1H-benzimidazol-2-yl)-4-chlorophenyl]-3-iodobenzamide
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Overview
Description
N-[3-(1H-1,3-Benzodiazol-2-yl)-4-chlorophenyl]-3-iodobenzamide is a complex organic compound that belongs to the class of benzimidazole derivatives. Benzimidazole is a versatile heterocyclic nucleus present in various bioactive compounds, including those with antiulcer, antihypertensive, anticoagulant, antiallergic, analgesic, anti-inflammatory, antimicrobial, antiviral, antiparasitic, and anticancer properties . This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1H-1,3-benzodiazol-2-yl)-4-chlorophenyl]-3-iodobenzamide typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core is synthesized by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-[3-(1H-1,3-benzodiazol-2-yl)-4-chlorophenyl]-3-iodobenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the halogenated positions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or alkoxides; reactions are conducted under basic or neutral conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction may produce dehalogenated or hydrogenated derivatives .
Scientific Research Applications
N-[3-(1H-1,3-benzodiazol-2-yl)-4-chlorophenyl]-3-iodobenzamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[3-(1H-1,3-benzodiazol-2-yl)-4-chlorophenyl]-3-iodobenzamide involves its interaction with specific molecular targets. The benzimidazole core is known to bind to tubulin, inhibiting its polymerization and disrupting microtubule dynamics. This leads to cell cycle arrest and apoptosis in cancer cells . Additionally, the compound may interact with other proteins and enzymes, modulating their activity and contributing to its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
N-(1-propyl-1H-1,3-benzodiazol-2-yl)-3-(pyrrolidine-1-sulfonyl) benzamide: A similar compound with anticancer properties.
N-(1H-1,3-benzothiazol-2-yl)-arylamides: These compounds share structural similarities and exhibit antibacterial activity.
Uniqueness
N-[3-(1H-1,3-benzodiazol-2-yl)-4-chlorophenyl]-3-iodobenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chlorine and iodine atoms enhances its reactivity and potential for further functionalization .
Properties
Molecular Formula |
C20H13ClIN3O |
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Molecular Weight |
473.7 g/mol |
IUPAC Name |
N-[3-(1H-benzimidazol-2-yl)-4-chlorophenyl]-3-iodobenzamide |
InChI |
InChI=1S/C20H13ClIN3O/c21-16-9-8-14(23-20(26)12-4-3-5-13(22)10-12)11-15(16)19-24-17-6-1-2-7-18(17)25-19/h1-11H,(H,23,26)(H,24,25) |
InChI Key |
QNHLDVBZPCINOV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C3=C(C=CC(=C3)NC(=O)C4=CC(=CC=C4)I)Cl |
Origin of Product |
United States |
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